molecular formula C8H10N4O2S B1206624 8-(Methylthio)theophylline CAS No. 1784-71-0

8-(Methylthio)theophylline

Cat. No.: B1206624
CAS No.: 1784-71-0
M. Wt: 226.26 g/mol
InChI Key: RLOPOZUJNIRHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Methylthio)theophylline, often abbreviated as 8-MTTH, is a synthetic purine alkaloid and a key derivative of theophylline (1,3-dimethylxanthine) where a methylthio group is substituted at the 8-position of the core structure . This modification creates a versatile building block in medicinal and bioinorganic chemistry research. Its primary research value lies in its role as a precursor for the synthesis of more complex molecules and its use in constructing biologically active metal complexes . Studies have demonstrated that platinum complexes incorporating this compound ligands exhibit growth inhibition of cancer cells, showing valuable activity even on cisplatin-resistant cell lines, highlighting its potential in investigating novel anticancer agents . The 8-position of theophylline is a recognized site for chemical modification, and the introduction of a methylthio group alters the compound's electronic properties and provides a sulfur atom capable of metal coordination . This makes this compound a valuable ligand for exploring the chemistry and pharmacology of novel metal complexes. As a theophylline derivative, its mechanism of action in biological systems may be linked to the inhibition of phosphodiesterase (PDE) enzymes or the antagonism of adenosine receptors, although its specific profile is distinct from its parent compound . This compound is intended for research purposes by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any human or veterinary use. Proper personal protective equipment should be worn when handling this material, and it should be stored in a cool, dry place.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-8-methylsulfanyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOPOZUJNIRHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279862
Record name 8-(methylthio)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784-71-0
Record name 3,9-Dihydro-1,3-dimethyl-8-(methylthio)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1784-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 14361
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14361
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(methylthio)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Methylthio Theophylline and Its Derivatives

Direct Synthesis Approaches for 8-(Methylthio)theophylline

The direct synthesis of this compound can be achieved through a multi-step process, most commonly employing a variation of the Traube purine (B94841) synthesis. This classical approach involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) scaffold.

A key precursor for this synthesis is 5,6-diamino-1,3-dimethyluracil (B14760). frontiersin.orgnih.govbiosynth.comnih.gov The synthesis typically begins with the nitrosation of 6-amino-1,3-dimethyluracil, followed by reduction to yield the 5,6-diamino derivative. google.com This intermediate is then cyclized to introduce the C8-substituent.

For the synthesis of 8-mercaptotheophylline, a common precursor to this compound, the cyclization of 5,6-diamino-1,3-dimethyluracil is often carried out using carbon disulfide. thieme-connect.de The resulting 8-mercaptotheophylline can then be S-alkylated to introduce the methylthio group. A direct methylation of 8-mercaptotheophylline using an alkylating agent like methyl iodide in the presence of a base affords this compound. scielo.org.bo

A new procedure for obtaining this compound has also been reported, highlighting ongoing developments in optimizing the synthesis of this key intermediate. scielo.org.bo

Synthesis of Theophylline (B1681296) Derivatives with 8-Position Modifications

The 8-position of the theophylline scaffold is a prime site for chemical modification, leading to a diverse array of derivatives with varied chemical and biological properties. Strategies to achieve these modifications primarily include alkylation and thioalkylation, as well as condensation and cyclization reactions.

Alkylation and Thioalkylation Strategies

The synthesis of 8-alkylthio and 8-arylthio theophylline derivatives is a common strategy to introduce functional diversity. These reactions typically start from 8-thiotheophylline or 8-bromotheophylline (B15645).

The reaction of 8-thiotheophylline with various alkyl halides in the presence of a base is a straightforward method to obtain a range of 8-alkylthio derivatives. nih.govnih.govacs.org For example, a series of 8-alkylthio-thiated theophyllines has been synthesized and evaluated for pharmacological activity. nih.gov

Similarly, 8-bromotheophylline can serve as a starting material. It can be converted to 8-thiotheophylline, which is then alkylated, or it can be directly coupled with thiols. The synthesis of 8-(1,2,4-triazol-3-ylmethylthio)theophyllines has been reported, showcasing the introduction of heterocyclic moieties at the 8-thio position. researchgate.net

Below is a table summarizing various alkylation and thioalkylation reactions for the synthesis of 8-substituted theophylline derivatives.

Starting MaterialReagentProductReaction ConditionsReference
8-ThiotheophyllineMethyl IodideThis compoundBase scielo.org.bo
8-ThiotheophyllineAlkyl Halides8-AlkylthiotheophyllinesBase nih.govnih.govacs.org
8-BromotheophyllineThiourea, then Alkyl Bromide8-Alkylmercaptocaffeine derivativeNot specified nih.gov
8-Aminotheophylline2-Bromo-1-phenylethanoneImidazo[2,1-f]theophylline derivativeRefluxing DMF, K2CO3 cu.edu.eg

Condensation and Cyclization Reactions

Condensation and cyclization reactions are powerful tools for constructing fused-ring systems and introducing complex substituents at the 8-position of theophylline. These reactions often start with 5,6-diamino-1,3-dimethyluracil or 8-aminotheophylline.

One common approach involves the condensation of 5,6-diamino-1,3-dimethyluracil with various electrophilic reagents. For instance, reaction with carboxylic acids or aldehydes, followed by cyclization, yields 8-substituted xanthines. frontiersin.orgnih.gov Oxidative cyclization of the intermediate formed from the condensation with aldehydes is a frequently used method. nih.gov

8-Aminotheophylline is another key starting material for synthesizing fused heterocyclic systems. Its reaction with various bifunctional reagents can lead to the formation of pyrimido[2,1-f]theophylline and imidazo[2,1-f]theophylline derivatives. cu.edu.eg For example, reacting 8-aminotheophylline with [bis(methylthio)methylene]malononitrile in the presence of potassium carbonate affords a pyrimido[2,1-f]theophylline derivative. cu.edu.eg

The following table provides examples of condensation and cyclization reactions for the synthesis of 8-substituted theophylline derivatives.

Starting MaterialReagent(s)ProductReaction ConditionsReference
5,6-Diamino-1,3-dimethyluracilAldehyde, then Thionyl Chloride8-Substituted Xanthine (B1682287)Reflux nih.gov
5,6-Diamino-1,3-dimethyluracilCarboxylic Acid, EDAC-HCl8-Substituted XanthineNot specified nih.gov
8-Aminotheophylline[Bis(methylthio)methylene]malononitrilePyrimido[2,1-f]theophylline derivativeDMF, K2CO3 cu.edu.eg
8-Aminotheophylline3-Chloropentan-2,4-dioneImidazo[2,1-f]theophylline derivativeRefluxing DMF, K2CO3 cu.edu.eg

Synthesis of Metal Complexes Involving this compound Ligands

This compound and its derivatives are excellent ligands for the coordination of transition metals, owing to the presence of multiple potential donor atoms (N7, S8, O6). The resulting metal complexes have been investigated for their structural properties and potential applications.

Platinum Complexes

A variety of platinum(II) complexes incorporating this compound (8-MTT) as a ligand have been synthesized and characterized. acs.orgnih.govresearchgate.net These syntheses often involve the reaction of a platinum(II) precursor, such as cis-[PtCl2(PPh3)2], with this compound.

For instance, the reaction of cis-[PtCl2(PPh3)2] with one equivalent of 8-MTTH in a biphasic system (CH2Cl2/H2O) with NaOH yields the complex cis-[PtCl(8-MTT)(PPh3)2]. acs.org Using two equivalents of 8-MTTH under similar conditions leads to the formation of cis-[Pt(8-MTT)2(PPh3)2]. acs.org The coordination mode of the 8-MTT ligand can vary, with binding through the N7 atom being common.

The table below summarizes the synthesis of some platinum complexes with this compound.

Platinum PrecursorLigand(s)ComplexReaction ConditionsReference
cis-[PtCl2(PPh3)2]This compound (1 eq.), NaOHcis-[PtCl(8-MTT)(PPh3)2]CH2Cl2/H2O, reflux acs.org
cis-[PtCl2(PPh3)2]This compound (2 eq.), NaOHcis-[Pt(8-MTT)2(PPh3)2]CH2Cl2/H2O, reflux acs.org
cis-[PtCl2(PPh3)(PTA)]This compound(SP-4,2)-[PtCl(8-MTT)(PPh3)(PTA)]Not specified nih.gov
cis-[PtCl2(PPh3)(PTA)]This compound (2 eq.)cis-[Pt(8-MTT)2(PPh3)(PTA)]Not specified nih.gov

Palladium Complexes

Palladium(II) complexes with this compound and related 8-thio-purine derivatives have also been synthesized and studied. scielo.org.bougr.es The synthesis of palladium phosphine (B1218219) complexes from 8-(thio)-theophylline, 8-(methylthio)-theophylline, and 8-(benzylthio)-theophylline has been reported. ugr.es

The reaction of cis-[PdCl2(PPh3)2] with this compound (HL) can lead to the formation of trans-[PdCl(L)(PPh3)2], where the ligand is coordinated through the N7 atom. researchgate.net Interestingly, this complex can convert under mild conditions to a C8-Pd-bonded complex. researchgate.net

The synthesis of a binuclear palladium(II) complex, [Pd(PPh3)(µ-Cl)(8-TT)]2, has been achieved by reacting 8-thiotheophylline with cis-[PdCl2(PPh3)2]. scielo.org.bo

The following table outlines the synthesis of representative palladium complexes.

Palladium PrecursorLigand(s)ComplexReaction ConditionsReference
cis-[PdCl2(PPh3)2]This compound (HL)trans-[PdCl(L)(PPh3)2]Not specified researchgate.net
cis-[PdCl2(PPh3)2]8-Thiotheophylline (8-BTTH2)[Pd(PPh3)(µ-Cl)(8-TT)]2Not specified scielo.org.bo

Ruthenium Complexes

The application of ruthenium complexes in organic synthesis has gained significant traction, particularly in the realm of C-H bond activation and functionalization. While specific literature detailing the direct synthesis of this compound using ruthenium catalysts is not extensively documented, the principles of ruthenium-catalyzed C-H thiolation are well-established and offer a highly probable route to this compound and its derivatives. rsc.orgnih.gov

Ruthenium(II) catalysts, such as [Ru(p-cymene)Cl2]2, are known to facilitate the direct thiolation of C(sp²)–H bonds. rsc.org This process typically involves the reaction of an aromatic or heteroaromatic substrate with a sulfur source, such as a diaryl or dialkyl disulfide. In the context of synthesizing this compound, the reaction would involve theophylline and dimethyl disulfide (CH₃SSCH₃).

The proposed catalytic cycle, based on established mechanisms for related substrates, would likely proceed as follows:

C-H Activation: The ruthenium catalyst coordinates to the theophylline molecule and selectively activates the C8-H bond. This step is often the rate-determining and regioselectivity-defining stage. The acidity of the C8 proton on the imidazole portion of the theophylline ring makes it a prime site for such metalation.

Oxidative Addition/Metathesis: The disulfide reagent interacts with the ruthenium center.

Reductive Elimination: The newly formed methylthio group and the theophylline moiety are coupled, leading to the formation of the this compound product and regeneration of the active ruthenium catalyst.

This direct C-H functionalization approach represents a more atom-economical and efficient alternative to classical multi-step syntheses, which often require pre-functionalization of the heterocyclic core. The reaction avoids the need for harsh reagents and can often be performed under milder conditions. Research into ruthenium complexes containing 8-methylthio-theophyllinate as a ligand further supports the feasibility of this interaction, as the formation of such complexes implies a stable association between the ruthenium center and the target molecule.

Table 1: Proposed Ruthenium-Catalyzed Synthesis of this compound

Reactant 1Reactant 2Catalyst System (Proposed)Product
TheophyllineDimethyl disulfide[Ru(p-cymene)Cl2]2 / AdditiveThis compound

Chemo- and Regioselectivity in Theophylline Functionalization

The functionalization of theophylline presents a significant challenge in controlling chemo- and regioselectivity due to the presence of multiple reactive sites. The theophylline scaffold contains two carbonyl groups, four nitrogen atoms (two of which in the uracil (B121893) ring are methylated, N1 and N3), an acidic N-H proton at the N7 position, and an acidic C-H proton at the C8 position. The primary competition in functionalization reactions is typically between the N7 and C8 positions.

Regioselectivity: C8 vs. Nitrogen Atoms

The outcome of a reaction is highly dependent on the reaction conditions and the nature of the electrophile or catalyst used.

C8 Functionalization: The C8-H bond is located on the electron-deficient imidazole ring of the purine system. Its acidity is significantly higher than that of typical aromatic C-H bonds, making it susceptible to deprotonation by a sufficiently strong base or direct metalation by transition metal catalysts. researchgate.net Methodologies involving organometallic reagents or transition-metal catalysis, such as the proposed ruthenium-catalyzed thiolation, favor functionalization at this site. This selectivity arises from the formation of a stable intermediate through C-H activation, which is electronically favored at the C8 position.

N7 Functionalization: The nitrogen at the N7 position is a nucleophilic site and possesses an acidic proton. In the presence of a base, it can be readily deprotonated to form an anion, which then reacts with various electrophiles, most commonly in alkylation reactions. The choice of base and solvent is critical; for instance, using a base like potassium carbonate in a polar aprotic solvent like DMF typically leads to N7-alkylation.

Achieving selectivity for the C8 position over the N7 position when using electrophilic reagents requires carefully designed strategies. Direct C-H functionalization using transition metals is a premier strategy for bypassing the more nucleophilic nitrogen sites to target the C8-H bond directly. Conversely, to achieve N7 functionalization, reaction conditions are chosen to favor deprotonation of the imidazole N-H over C-H activation.

Table 2: Reactive Sites of Theophylline and Corresponding Selective Reactions

Reactive SiteType of ReactivityReagents / Conditions for Selective FunctionalizationTypical Product Type
C8-H Acidic C-H BondTransition Metal Catalysts (e.g., Ru, Pd, Ir) + Coupling PartnerC8-Substituted Theophyllines
N7-H Nucleophilic Nitrogen, Acidic N-HBase (e.g., K₂CO₃) + Alkyl Halide in DMFN7-Alkylated Theophyllines
N9 Nucleophilic Nitrogen (in Theobromine)Alkylating agents (less common for Theophylline)N9-Alkylated Xanthines

Molecular and Biochemical Mechanisms of Action

Adenosine (B11128) Receptor Interactions

Xanthine (B1682287) derivatives, including theophylline (B1681296), are well-established competitive antagonists at adenosine receptors. nih.gov There are four known subtypes of adenosine receptors: A1, A2A, A2B, and A3, all of which are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. d-nb.info The antagonism of these receptors by xanthines is responsible for many of their pharmacological effects. nih.gov

The selectivity of 8-substituted xanthines for the different adenosine receptor subtypes is highly dependent on the nature of the substituent at the 8-position. nih.gov While theophylline itself is a non-selective adenosine receptor antagonist, modifications at the C8 position can introduce significant selectivity. nih.gov For instance, the introduction of bulky and lipophilic groups at the 8-position, such as cycloalkyl or aryl groups, has been shown to dramatically increase affinity and confer selectivity, particularly for the A1 and A2A receptors. nih.govnih.gov

While specific binding data for 8-(Methylthio)theophylline is not extensively documented in publicly available literature, the structure-activity relationships (SAR) of 8-substituted xanthines provide insights. The methylthio (-SCH3) group is a relatively small and moderately lipophilic group. It is expected that this compound would act as an antagonist at adenosine receptors, though its specific selectivity profile across the A1, A2A, A2B, and A3 subtypes would require direct experimental validation through competitive binding assays. Studies on various 8-substituted theophylline derivatives have shown that even minor changes in the substituent can lead to significant shifts in receptor affinity and selectivity. researchgate.net

Ligand binding studies are essential for quantifying the affinity of a compound for its receptor, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For 8-substituted xanthines, these studies have been crucial in elucidating their SAR at adenosine receptors. nih.gov For example, 8-phenyl and 8-cycloalkyl derivatives of 1,3-dipropylxanthine (B15781) exhibit high affinity for A1 and A2A receptors. nih.gov

Although direct ligand binding data for this compound is scarce, the table below presents data for theophylline and some of its 8-substituted derivatives to illustrate the impact of the 8-position substituent on adenosine receptor affinity. This comparative data underscores the principle that the substituent at the 8-position plays a pivotal role in determining the interaction with adenosine receptors. The affinity of this compound would need to be empirically determined to be definitively known.

CompoundA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)
Theophylline12,0004,00013,000>100,000
8-Phenyltheophylline4030--
8-Cyclopentyltheophylline (CPT)0.6150--

Phosphodiesterase (PDE) Enzyme Inhibition

Another key mechanism of action for xanthines is the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com By inhibiting PDEs, xanthines increase the intracellular concentrations of these second messengers, leading to a cascade of downstream cellular effects. nih.gov

The PDE superfamily consists of 11 families (PDE1-PDE11). semanticscholar.org Theophylline is a non-selective PDE inhibitor, affecting multiple isoforms. openrespiratorymedicinejournal.com The bronchodilatory effects of theophylline are thought to be mediated, in part, by the inhibition of PDE3 and PDE4 in airway smooth muscle cells. openrespiratorymedicinejournal.com PDE3 is capable of hydrolyzing both cAMP and cGMP, while PDE4 is specific for cAMP. openrespiratorymedicinejournal.com

The substitution at the 8-position of the xanthine ring also influences the potency and selectivity of PDE inhibition. nih.gov However, many potent 8-substituted xanthine adenosine receptor antagonists are relatively weak inhibitors of PDEs. nih.gov Their affinity for adenosine receptors is often orders of magnitude higher than their inhibitory potency against PDE isoforms. nih.gov This suggests that for many 8-substituted derivatives, adenosine receptor antagonism is the primary mechanism of action at physiologically relevant concentrations. A 1971 study on 8-substituted theophyllines investigated their in vitro inhibition of cAMP phosphodiesterase, highlighting the early interest in this position for modulating PDE activity. nih.govacs.org

Specific IC50 values for this compound against PDE3 and PDE4 are not readily found in the literature. The following table provides comparative IC50 values for theophylline and other relevant compounds to illustrate the landscape of PDE inhibition.

CompoundPDE3 (IC50, µM)PDE4 (IC50, µM)
Theophylline~30-100~10-50
Rolipram (PDE4-selective)>100~1
Milrinone (PDE3-selective)~0.5>100

By inhibiting PDEs, this compound is expected to modulate the metabolism of cyclic nucleotides. Inhibition of PDE4 would lead to an increase in intracellular cAMP levels. nih.gov Inhibition of PDE3 would also increase cAMP and potentially cGMP. openrespiratorymedicinejournal.com These cyclic nucleotides are crucial second messengers that activate downstream effectors such as protein kinase A (PKA) from cAMP and protein kinase G (PKG) from cGMP. researchgate.net The elevated levels of these cyclic nucleotides are responsible for a wide range of cellular responses, including smooth muscle relaxation, modulation of inflammatory cell function, and changes in gene expression. researchgate.netnih.gov

Modulation of Intracellular Signaling Pathways

The interaction of this compound with adenosine receptors and PDEs ultimately leads to the modulation of various intracellular signaling pathways.

Antagonism of A1 and A3 adenosine receptors, which typically couple to inhibitory G proteins (Gi/o), would disinhibit adenylyl cyclase, leading to an increase in cAMP production. Conversely, antagonism of A2A and A2B receptors, which couple to stimulatory G proteins (Gs), would decrease the adenosine-mediated stimulation of adenylyl cyclase. The net effect on cAMP levels would depend on the compound's selectivity profile and the specific receptor expression in a given cell type.

The increase in intracellular cAMP resulting from either PDE inhibition or modulation of adenosine receptor signaling activates PKA. researchgate.net Activated PKA can then phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), ion channels, and enzymes involved in cellular metabolism. nih.gov For example, PKA-mediated phosphorylation can lead to the relaxation of smooth muscle cells and the inhibition of inflammatory responses from cells like mast cells and neutrophils.

Similarly, any increase in cGMP would activate PKG, which plays a significant role in vasodilation and other physiological processes. nih.gov The complex interplay between adenosine receptor antagonism and PDE inhibition by this compound results in a multifaceted modulation of these critical signaling pathways.

cAMP/PKA Pathway Activation

A primary mechanism of action for theophylline and its derivatives is the inhibition of phosphodiesterase (PDE) enzymes. drugbank.comwikipedia.org PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes. plos.org By inhibiting PDEs, particularly PDE3 and PDE4, these compounds lead to an accumulation of intracellular cAMP. atsjournals.orgnih.gov

This increase in cAMP levels subsequently activates Protein Kinase A (PKA). wikipedia.orgijbs.com PKA is a key enzyme that, once activated, phosphorylates various downstream protein targets, thereby modulating their activity. plos.org The activation of the cAMP/PKA pathway is associated with a wide range of physiological responses, including smooth muscle relaxation and anti-inflammatory effects. drugbank.comnih.gov For instance, studies have shown that cAMP analogs can mimic the anti-fibrotic effects of theophylline, and PKA inhibitors can reduce these effects, underscoring the pathway's importance. nih.gov In the context of primordial follicle activation, theophylline derivatives have been shown to promote this process through the cAMP-PI3K/Akt pathway. ijbs.com

Interactive Table: Theophylline Derivatives and cAMP Pathway

Compound Primary Action Effect on cAMP Downstream Pathway Reference
Theophylline PDE Inhibition Increase PKA Activation wikipedia.org
8-(Methylthio)cyclic AMP cAMP Analogue Direct Activation PKA Activation nih.gov

Inflammatory Gene Regulation (e.g., NF-κB, Histone Deacetylase)

Theophylline and its derivatives exhibit significant anti-inflammatory properties by modulating the expression of inflammatory genes. mdpi.comamegroups.org This is achieved through at least two key mechanisms: the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of histone deacetylases (HDACs). mdpi.comnih.gov

NF-κB Inhibition: The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammatory responses. Theophylline can prevent the translocation of NF-κB into the nucleus. atsjournals.orgnih.gov It achieves this by inhibiting the degradation of I-κBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govmedchemexpress.com By preventing I-κBα degradation, theophylline effectively blocks the activation of NF-κB and the subsequent transcription of a wide array of inflammatory genes. nih.gov

Histone Deacetylase (HDAC) Activation: A novel and significant anti-inflammatory mechanism of theophylline is the activation of HDACs, particularly HDAC2. mdpi.comnih.gov Gene expression is partly regulated by the acetylation state of histones. Pro-inflammatory transcription factors like NF-κB promote histone acetylation, which leads to a more open chromatin structure and facilitates gene transcription. mdpi.com HDACs reverse this process by removing acetyl groups, leading to chromatin condensation and suppression of gene expression. mdpi.com Theophylline has been shown to directly activate HDACs, which then deacetylate histones at the site of inflammatory gene promoters, effectively "switching off" their expression. mdpi.comnih.gov This mechanism is particularly relevant as it occurs at therapeutic concentrations of theophylline and may work synergistically with corticosteroids, which also recruit HDAC2 to suppress inflammation. mdpi.comnih.gov

Interaction with Macromolecular Targets

The biological effects of this compound are also dictated by its direct interactions with key cellular macromolecules, including nucleic acids, proteins, and its coordination with metal ions.

Nucleic Acid Binding Studies (e.g., DNA Interaction)

Theophylline and its derivatives have been shown to interact with DNA. nih.gov These interactions are typically non-covalent and can occur through various modes, including intercalation between base pairs and groove binding. beilstein-journals.orgmdpi.com The binding affinity can be influenced by the specific structure of the derivative and the state of the DNA (native double-helical vs. denatured). nih.gov Spectroscopic studies have indicated that theophylline can bind to both A-T and G-C base pairs, as well as the phosphate (B84403) backbone of DNA, primarily through hydrogen bonding. nih.gov Such interactions have the potential to alter the structure and function of DNA, which may contribute to the cytotoxic activity observed in some metal complexes of theophylline derivatives. ulisboa.pt

Table: Binding Constants of Methylxanthines with DNA

Compound Binding Constant (M⁻¹) Reference
Theophylline 3.5 x 10³ nih.gov
Theobromine (B1682246) 1.1 x 10³ nih.gov

Protein Binding Profiles

The primary protein targets of theophylline and its derivatives are phosphodiesterases (PDEs) and adenosine receptors. drugbank.comwikipedia.org Theophylline is a non-selective inhibitor of PDEs, with notable activity against PDE3 and PDE4. atsjournals.orgnih.gov It also acts as an antagonist at adenosine A1, A2a, and A2b receptors. drugbank.com The binding to these proteins is competitive and reversible. wikipedia.org

Beyond these primary targets, theophylline also interacts with other proteins. A key interaction is the activation of histone deacetylase 2 (HDAC2), which is central to its anti-inflammatory effects. drugbank.commdpi.com The serum protein binding of theophylline is approximately 40%, primarily to albumin, which influences its distribution in the body. drugbank.comwikipedia.org

Metal-Ion Coordination Chemistry and Biological Implications

Theophylline and its derivatives, including this compound, can act as ligands, forming coordination complexes with various metal ions. researchgate.netlibretexts.org The nitrogen atoms of the xanthine ring are common coordination sites. researchgate.net For instance, this compound has been shown to coordinate with palladium(II) as a monoanionic ligand. researchgate.net

The formation of these metal complexes can have significant biological implications. Metal coordination can alter the chemical properties and biological activity of the theophylline derivative. ijsr.neteduxchange.nl For example, metal complexes of theophylline derivatives have been investigated for their potential antitumor activity. ijsr.net The interaction of metal ions with biomolecules like proteins and nucleic acids is a critical area of study in inorganic medicinal chemistry. eduxchange.nl The metal ion itself can play a crucial role in the biological activity of the complex, as seen in metalloenzymes like HDAC8, which can bind different metal ions like Zn²⁺, Co²⁺, and Fe²⁺, affecting its catalytic activity. nih.gov

Preclinical Pharmacological Investigations and Biological Activities

In Vitro Cellular Models

While direct studies on the anti-inflammatory effects of 8-(methylthio)theophylline in cell lines are not extensively detailed in the available literature, the parent compound, theophylline (B1681296), has well-documented anti-inflammatory properties that provide a basis for understanding the potential activities of its derivatives. Theophylline has been shown to repress the secretion of the neutrophil chemoattractant cytokine Interleukin-8 (IL-8) in airway smooth muscle cells. nih.gov This effect is notable as it appears to be independent of phosphodiesterase (PDE) inhibition, a classical mechanism of action for methylxanthines. nih.gov Instead, it has been linked to the activation of Protein Phosphatase 2A (PP2A), a key regulator of multiple inflammatory signaling pathways. nih.gov Theophylline's ability to increase PP2A activity has been observed in both airway smooth muscle cells and A549 lung epithelial cells. nih.gov

Furthermore, theophylline can modulate the production of various cytokines. In peripheral blood mononuclear cells (PBMCs), it has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov It also promotes a significant increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govoatext.com This modulation of cytokine production, steering the immune response towards a less inflammatory state, is a key aspect of theophylline's therapeutic action. nih.govoatext.com The anti-inflammatory effects of theophylline are also attributed to its ability to activate histone deacetylase (HDAC), which in turn suppresses the expression of inflammatory genes. mdpi.comarchbronconeumol.org

Given that this compound is a derivative of theophylline, it is plausible that it shares some of these anti-inflammatory mechanisms. However, specific studies are required to delineate the precise effects and potency of this compound on inflammatory pathways in various cell lines.

The immunomodulatory activities of theophylline, the parent compound of this compound, have been investigated in various in vitro models. Theophylline has been observed to influence T-lymphocyte function, suggesting an immunomodulatory role in conditions like asthma. mdpi.com It has been reported to have a stimulatory effect on suppressor (CD8+) T-lymphocytes and can inhibit the synthesis of Interleukin-2 (IL-2) in human T-lymphocytes. mdpi.com At higher concentrations, theophylline can inhibit the proliferation of both CD4+ and CD8+ cells, an effect mediated through the inhibition of phosphodiesterase 4 (PDE4). mdpi.com

In studies involving peripheral blood mononuclear cells (PBMCs) from asthmatic individuals, theophylline has been shown to inhibit the spontaneous synthesis of interferon-gamma. nih.gov It also slightly inhibits the production of TNF-α while significantly increasing the production of the anti-inflammatory cytokine IL-10. nih.gov This suggests that theophylline can shift the cytokine balance towards an anti-inflammatory profile. nih.gov Furthermore, in PBMCs from children with asthma stimulated with house dust mite, theophylline has been found to significantly reduce the production of IL-5 and IL-3, as well as lymphocyte proliferation. mdpi.com

Theophylline's immunomodulatory effects are also linked to its ability to induce apoptosis in T-lymphocytes, thereby reducing their survival. mdpi.com This effect may also be mediated by PDE4 inhibition. mdpi.com While these findings provide a framework for the potential immunomodulatory activities of this compound, direct experimental evidence for this specific derivative is needed to confirm and characterize its effects on lymphocyte proliferation and cytokine release.

This compound has been investigated for its antiproliferative activity, particularly in the context of cancer research. Studies have explored its effects when incorporated into platinum complexes. For instance, the platinum complex cis-[PtCl(8-MTT)(PPh3)2] (where 8-MTT is this compound) has demonstrated growth inhibition against T2 and SKOV3 cancer cell lines. acs.org Notably, its activity was comparable to that of cisplatin (B142131) on the T2 cell line and it also showed valuable activity against the cisplatin-resistant SKOV3 cancer cells. acs.org

Another study synthesized platinum mixed-phosphine complexes containing this compound, namely (SP-4,2)-[PtCl(8-MTT)(PPh3)(PTA)] and cis-[Pt(8-MTT)2(PPh3)(PTA)]. nih.gov These complexes were evaluated for their antiproliferative activities on T2 and SKOV3 cell lines. nih.gov The research indicated that the presence of both a lipophilic triphenylphosphine (B44618) (PPh3) and a hydrophilic 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) ligand rendered these complexes more active than their counterparts with two identical phosphine (B1218219) ligands. nih.gov

The parent compound, theophylline, and its derivatives have also been a focus in the development of new anticancer agents. researchgate.netdergipark.org.tr Theophylline itself has been reported to induce apoptosis and reduce cell growth in HeLa and MCF-7 breast cancer cell lines. researchgate.net The substitution at the C-8 position of the xanthine (B1682287) ring, as seen in this compound, has been a strategy employed by researchers to create novel anti-tumor agents. researchgate.net

Table 1: Antiproliferative Activity of this compound-Containing Platinum Complexes

Compound/Complex Cell Line Activity Reference
cis-[PtCl(8-MTT)(PPh3)2] T2 Comparable to cisplatin acs.org
cis-[PtCl(8-MTT)(PPh3)2] SKOV3 Valuable activity acs.org
(SP-4,2)-[PtCl(8-MTT)(PPh3)(PTA)] T2, SKOV3 Active nih.gov
cis-[Pt(8-MTT)2(PPh3)(PTA)] T2, SKOV3 Active nih.gov

While specific studies detailing the modulation of enzyme activity by this compound in cellular assays are limited, the enzymatic interactions of its parent compound, theophylline, are well-established and provide a likely framework for its derivative's actions. Theophylline is a known competitive nonselective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org Specifically, it inhibits PDE3 and PDE4. nih.gov PDE3 inhibition is linked to smooth muscle relaxation, while PDE4 inhibition in immune cells contributes to its anti-inflammatory effects. nih.gov

Theophylline also functions as a nonselective adenosine receptor antagonist. wikipedia.org Furthermore, it has been shown to activate histone deacetylase-2 (HDAC2), which is a key mechanism for its anti-inflammatory effects, particularly in respiratory diseases. mdpi.commdpi.com This activation helps to switch off inflammatory gene expression. mdpi.com

In airway smooth muscle cells, theophylline has been found to increase the activity of protein phosphatase 2A (PP2A), which is a crucial regulator of inflammatory signaling pathways. nih.gov This action appears to be independent of PDE inhibition. nih.gov

Investigations into other methylxanthines have also revealed inhibitory effects on various enzymes. For example, theophylline has been shown to inhibit peroxidase and xanthine oxidase activity. biotechrep.ir It has also demonstrated an inhibitory effect on alkaline phosphatase. biotechrep.ir

Given this background, it is highly probable that this compound also modulates the activity of these and potentially other enzymes. However, dedicated cellular assays are necessary to determine its specific inhibitory or activating profile and potency.

In Vivo Animal Models (Mechanism-Focused Studies)

Studies on various theophylline derivatives have consistently demonstrated their efficacy in animal models of bronchoconstriction. For instance, new 8-substituted theophylline derivatives have been synthesized and evaluated for their bronchodilator activity using acetylcholine-induced bronchospasm in guinea pigs. interesjournals.org Many of these compounds showed significant anti-bronchoconstrictive activity, with some exhibiting effects comparable to the standard drug, aminophylline. nih.govinteresjournals.org

The mechanism of action for theophylline's bronchodilatory effect is primarily attributed to the relaxation of bronchial smooth muscle. drugbank.comdrugs.com This is thought to be mediated by the inhibition of phosphodiesterase (PDE) isozymes, particularly PDE III and, to a lesser extent, PDE IV. drugs.com This inhibition leads to an increase in intracellular cyclic AMP, resulting in smooth muscle relaxation. archbronconeumol.org Additionally, theophylline acts as an antagonist of adenosine receptors, which can also contribute to its bronchodilator effects by blocking adenosine-mediated bronchoconstriction. drugbank.comamegroups.org

Given that this compound is a derivative of theophylline, it is highly anticipated to possess bronchodilatory properties. The substitution at the 8-position of the theophylline molecule is a common strategy in the development of new bronchodilator agents. interesjournals.org However, specific in vivo studies on this compound are necessary to confirm and quantify its bronchodilatory potency and to elucidate its precise pharmacodynamic profile in the respiratory system.

Central Nervous System Modulation in Animal Models

While direct and extensive research on the central nervous system (CNS) effects of this compound in animal models is not widely documented, its activity can be inferred from its structural relationship to theophylline, a well-studied methylxanthine. Theophylline is known to be a CNS stimulant. litfl.comwikipedia.orguhhospitals.org In animal models, particularly horses, theophylline has demonstrated effects such as increased excitement. uky.edu The primary mechanism for the CNS stimulant effects of methylxanthines like theophylline is the antagonism of adenosine receptors. litfl.comnih.govnih.gov Adenosine is a neurotransmitter that typically has inhibitory or sleep-inducing effects. wikipedia.org By blocking these receptors, methylxanthines lead to increased alertness and can defer fatigue. litfl.com

Theophylline's stimulant properties can also lead to adverse neurological effects at higher concentrations, including tremors and, in severe cases, seizures. litfl.comnih.gov Studies in rats have shown that aminophylline, a salt of theophylline, can induce convulsions in a dose-dependent manner. nih.gov This proconvulsant activity is also attributed to adenosine receptor antagonism. nih.gov Given that this compound is a derivative of theophylline, it is plausible that it shares a similar capacity to modulate CNS activity through adenosine receptor interaction, though its specific potency and profile would require direct investigation.

Renal System Effects in Animal Models

The effects of this compound on the renal system in animal models have not been extensively detailed in publicly available research. However, the actions of its parent compound, theophylline, are well-characterized and provide a basis for potential activity. Theophylline is known to exert a weak diuretic effect by increasing the glomerular filtration rate and reducing the tubular reabsorption of sodium. litfl.com This action is largely attributed to the antagonism of A1 adenosine receptors in the kidney's proximal tubule. nih.gov

In various animal models, theophylline has shown protective effects against certain types of acute kidney injury. For instance, in rat models of ischemic acute renal failure, theophylline administration was found to improve renal plasma flow and glomerular filtration rate. nih.gov Similar protective effects have been observed in other ischemic and toxin-induced models of renal failure in rats and rabbits. nih.gov Theophylline has also been shown to attenuate reductions in renal blood flow and GFR induced by radiocontrast agents in dogs. nih.gov These renal effects are primarily thought to be a result of antagonizing the vasoconstrictor actions of adenosine. nih.govnih.gov The substitution at the 8-position of the xanthine core, as in 8-(p-Sulfophenyl)theophylline, an adenosine receptor antagonist, has been shown to be involved in renal blood flow regulation in rats, suggesting that derivatives like this compound could also interact with renal adenosine receptors. nih.gov

Metabolic Pathway Investigations in Non-Human Organisms

Specific metabolic pathway investigations for this compound in non-human organisms are not extensively documented. However, the metabolism of its parent compound, theophylline, has been studied in various species, providing a framework for its likely biotransformation. In most adult mammals, theophylline is primarily metabolized in the liver by cytochrome P-450 enzymes. nih.gov The main metabolic pathways for theophylline include 8-hydroxylation to form 1,3-dimethyluric acid and N-demethylation to produce 1-methylxanthine (B19228) and 3-methylxanthine. pharmgkb.orgnih.gov

Studies in rats have shown that the primary urinary metabolites of theophylline are unchanged theophylline and 1,3-dimethyluric acid. nih.gov The metabolism can be influenced by various factors. For instance, chronic administration of 8-methoxypsoralen in rats was found to be a powerful inducer of theophylline metabolism, significantly increasing its clearance. nih.gov

In some microorganisms, the metabolic pathways of methylxanthines have also been explored. For example, the bacterium Pseudomonas putida CT25 can degrade various methylxanthines. jmb.or.kr While the degradation of caffeine (B1668208) and theobromine (B1682246) primarily follows a demethylation pathway, the metabolism of theophylline in this organism appears to involve both demethylation and C-8 oxidation. jmb.or.kr Given that this compound has a methylthio group at the C-8 position, its metabolism would likely differ from the 8-hydroxylation pathway of theophylline and may involve different enzymatic processes.

Comparative Biological Activity with Parent Theophylline and Other Methylxanthines

The biological activity of this compound can be contextualized by comparing it to its parent compound, theophylline, and other naturally occurring methylxanthines like caffeine and theobromine. These compounds share a core xanthine structure but differ in their methyl substitutions, which influences their pharmacological profiles.

Theophylline is recognized for its potent bronchodilator effects, which are more pronounced than those of caffeine. uky.edu It also acts as a cardiac stimulant and a diuretic. mdpi.com Caffeine is primarily known for its marked stimulant effects on the central nervous system, which are stronger than those of theophylline. uky.edumdpi.com Theobromine is generally the least potent of the three in terms of CNS and cardiovascular stimulation but has notable diuretic activity. uky.edumdpi.com

The primary mechanisms of action for these methylxanthines include non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. wikipedia.orgnih.gov The bronchodilator and anti-inflammatory effects of theophylline are linked to PDE inhibition and other mechanisms like histone deacetylase activation. mdpi.com Its stimulant and some adverse effects are associated with adenosine receptor antagonism. mdpi.com

Derivatives of theophylline, such as doxofylline, have been developed to improve the therapeutic index. Doxofylline exhibits similar efficacy as a bronchodilator to theophylline but has a better safety profile due to a reduced affinity for adenosine receptors, leading to fewer cardiac and CNS side effects. isrctn.com Another derivative, enprofylline, is a more potent bronchodilator than theophylline but was not fully developed due to toxicity issues. mdpi.com The introduction of a methylthio group at the 8-position of theophylline, creating this compound, would be expected to alter its interaction with biological targets like adenosine receptors and metabolic enzymes, thereby modifying its potency and biological activity relative to theophylline. For instance, platinum complexes containing this compound have shown activity against certain cancer cell lines. acs.org

Table of Comparative Activities of Methylxanthines

Compound Primary CNS Effects Primary Bronchodilator Effects Primary Diuretic Effects
Caffeine Strong Stimulant uky.edumdpi.com Weaker than Theophylline Present uky.edu
Theophylline Moderate Stimulant litfl.commdpi.com Strong uky.edu Strongest among common methylxanthines nih.gov
Theobromine Weak Stimulant uky.edumdpi.com Weaker than Theophylline Present uky.edu
Doxofylline Minimal (low adenosine receptor affinity) isrctn.com Similar to Theophylline isrctn.com Not a primary effect
This compound Likely Stimulant (inferred) Activity not well-defined Activity not well-defined

Structure Activity Relationship Sar Studies of 8 Methylthio Theophylline and Analogues

Impact of 8-Position Substitution on Receptor Affinity and Selectivity

The substituent at the 8-position of the xanthine (B1682287) nucleus is a primary determinant of affinity and selectivity for adenosine (B11128) receptors (ARs), the main pharmacological targets for theophylline (B1681296) and its analogues. semanticscholar.org The introduction of various functional groups at this position can dramatically alter the compound's interaction with different AR subtypes (A1, A2A, A2B, and A3).

Research has shown that replacing the hydrogen atom at the C8-position with larger substituents, such as aryl or cycloalkyl groups, can significantly enhance potency at adenosine receptors. nih.gov For instance, 8-arylxanthines have been found to exhibit 30- to 60-fold greater potency in binding to A1 receptors compared to their unsubstituted counterparts. nih.gov Similarly, 8-phenyltheophylline is recognized as a more potent P1-purinoceptor antagonist than theophylline itself. nih.gov

The nature of the 8-position substituent also governs selectivity between AR subtypes.

A1 Selectivity: Large, lipophilic groups tend to favor A1 receptor affinity. 8-Cycloalkyl groups, particularly cyclopentyl and cyclohexyl, have been shown to produce high affinity and exceptional A1 selectivity. nih.gov

Impact of Functional Groups: The introduction of functionalized chains at the para-position of an 8-phenyl ring can be done without losing biological activity and can be used to modulate properties like water solubility and selectivity. nih.gov For example, adding a carboxylic acid or an amino congener to the 8-phenyl group can fine-tune the selectivity profile between A1 and A2 receptors. nih.gov

The table below summarizes the effect of different substituents at the 8-position on adenosine receptor affinity.

8-Position SubstituentGeneral Impact on AffinityReceptor Selectivity ProfileReference Compound Example
-H (Hydrogen)Low AffinityNon-selectiveTheophylline
-PhenylIncreased AffinityGenerally non-selective for A1/A2, but potent. nih.gov8-Phenyltheophylline
-CyclopentylHigh AffinityHighly A1-selective. nih.gov8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
-p-SulfophenylHigh Affinity, Water SolublePotent at both A1 and A2 receptors.1,3-Dialkyl-8-(p-sulfophenyl)xanthines
-Proline/PyrazoleModerate AffinityShows higher affinity for A2B receptors over other subtypes. benthamdirect.com8-(Proline)-substituted xanthines

Influence of Thio- and Methylthio Groups on Enzyme Inhibition

Beyond adenosine receptor antagonism, a secondary mechanism of action for many xanthines is the non-selective inhibition of phosphodiesterase (PDE) enzymes. nih.gov This inhibition leads to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), contributing to effects like smooth muscle relaxation. nih.gov Theophylline itself is considered a weak, non-selective PDE inhibitor. nih.gov

However, substitution at the 8-position significantly modulates this activity. Notably, some potent adenosine receptor antagonists with bulky 8-position substituents, such as 8-phenyltheophylline, exhibit virtually no inhibitory activity towards phosphodiesterases. wikipedia.org This dissociation of AR antagonism from PDE inhibition is a key goal in developing selective xanthine-based drugs.

The introduction of a thio (-S-) or methylthio (-SCH₃) group at the 8-position introduces unique electronic and steric properties that influence enzyme interactions. While specific inhibitory data for 8-(Methylthio)theophylline on various PDE isozymes is not extensively detailed in the reviewed literature, general principles suggest that the size and electronegativity of the 8-substituent are critical. The presence of the sulfur atom in the 8-thio and 8-methylthio groups can alter the electronic distribution of the purine (B94841) ring and influence how the molecule fits into the active site of PDE enzymes. The development of selective PDE inhibitors often involves targeting specific isoenzymes, such as PDE4, which is important in inflammatory cells. nih.gov The SAR at the 8-position is therefore crucial for determining whether a xanthine derivative will act primarily as an AR antagonist, a PDE inhibitor, or a dual-action agent.

Role of Purine Ring Substituents on Bioactivity Profiles

N1-Position: Substitution at the N1 position is considered pivotal for achieving high affinity at adenosine receptors. semanticscholar.org The most promising results for high-affinity A2B receptor antagonists have been obtained with ethyl or propyl substitutions at this position. mdpi.com

N3-Position: Alkylation at the N3 position, often with a methyl or propyl group, is common in bioactive xanthines like theophylline. This substitution is known to influence the bronchodilator effect. semanticscholar.org

N7-Position: Modification at the N7 position generally leads to a decrease in adenosine receptor antagonism. semanticscholar.org For example, a methyl group at N7 can cause a significant drop in A1 receptor affinity, thereby increasing the compound's relative selectivity for A2A or A2B receptors. nih.gov

The interplay between substituents at these positions and the group at C8 determines the final pharmacological characteristics of the molecule. For an analogue of this compound, the presence of methyl groups at N1 and N3 (as in theophylline) establishes a baseline of activity, which is then further refined by the 8-methylthio group for specific receptor interactions.

PositionType of SubstitutionGeneral Effect on Bioactivity
N1Alkyl (e.g., -CH₃, -C₃H₇)Necessary for high affinity towards adenosine receptors. semanticscholar.org
N3Alkyl (e.g., -CH₃)Increases bronchodilator effect. semanticscholar.org
N7Alkyl (e.g., -CH₃)Decreases adenosine receptor antagonism and potency. semanticscholar.orgnih.gov
C8Various (e.g., -SCH₃)Primary determinant of receptor affinity and selectivity. semanticscholar.org

Conformational Analysis and Molecular Modeling in SAR Elucidation

To rationalize the observed structure-activity relationships, researchers employ conformational analysis and molecular modeling techniques. researchgate.net These computational methods provide insight into the three-dimensional structure of the molecules and their interactions with biological targets at an atomic level.

Molecular modeling studies have indicated a conformational similarity between the lead structures of xanthine antagonists and adenosine agonists. nih.gov The substituents at the C8 position of xanthines are believed to be directly involved in the discrimination between different adenosine receptor subtypes. nih.gov

Quantitative structure-activity relationship (QSAR) studies correlate physicochemical properties of the molecules with their biological activities. For xanthine derivatives, key parameters determining receptor affinity include:

Lipophilicity: The lipophilic constant of the C8 substituent is a major factor in determining A2 receptor affinity. nih.gov

Quantum Chemical Parameters: To accurately model A1 affinity, further terms such as the energy of the lowest unoccupied molecular orbital (LUMO) must be considered. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), can be used to investigate the structures, spectra, and thermodynamic properties of compounds like this compound and its derivatives. researchgate.net This allows for a deeper understanding of how the methylthio group influences the molecule's geometry and electronic properties, which in turn dictates its binding orientation and affinity within a receptor's active site. These computational approaches are invaluable for elucidating complex SAR data and for the rational design of new analogues with improved potency and selectivity. researchgate.net

Advanced Analytical and Characterization Techniques

Spectroscopic Analysis in Research (e.g., NMR, IR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are fundamental in the characterization of 8-(Methylthio)theophylline and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is widely employed to determine the molecular structure in solution. ¹H, ¹³C, and ³¹P NMR studies are particularly informative for characterizing 8-MTT and its metal complexes, such as those with platinum, palladium, and ruthenium. scielo.org.boacs.orgtandfonline.comresearchgate.net For instance, in platinum complexes, ³¹P{¹H} NMR spectroscopy is essential for studying the coordination environment of phosphine (B1218219) ligands. acs.orgnih.gov The reaction of 8-MTT with palladium complexes has been monitored using multinuclear NMR, which helped identify an N(7)-Pd-bonded intermediate that subsequently converts to a C(8)-Pd-bonded theophylline (B1681296) complex. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy provides valuable information about the functional groups and bonding within the molecule. The IR spectra of 8-MTT and its complexes are used to identify the coordination sites of the ligand to the metal ion. acs.orgresearchgate.netcu.edu.eg Changes in the vibrational frequencies of the purine (B94841) ring and the C=O groups upon complexation can indicate the mode of binding.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of 8-MTT and its derivatives, confirming their identity and elemental composition. scielo.org.bonih.gov It has been used to support the stoichiometric relations in the extraction of palladium using theophylline derivatives. scielo.org.bo The mass spectrum of related theophylline compounds shows characteristic fragmentation that aids in structural elucidation. nih.govmassbank.eu

UV-Vis Spectroscopy is utilized to study the electronic transitions within the molecule and its complexes. cu.edu.egulisboa.pt The UV absorption spectra of novel pyrimido[2,1-f]theophylline derivatives, synthesized from related theophylline compounds, have been recorded to confirm their structures. cu.edu.eg It is also employed to monitor the reactivity of ruthenium complexes with DNA under irradiation. researchgate.net

Table 1: Selected Spectroscopic Data for this compound Derivatives This table is representative of data found in the literature for related compounds, illustrating the types of data obtained.

Technique Compound/Complex Observed Signals/Bands Reference
¹H NMR 8-Amino-1,3-dimethyl-6-(methylthio)-2,4-dioxo-1,2,3,4,8,9-hexahydropyrimido[2,1-f]purine-7-carbonitrile δ (ppm): 2.6 (s, 3H, SCH₃), 3.25 (s, 3H, N₃–CH₃), 3.45 (s, 3H, N₁–CH₃), 8.0 (s, 1H, NH), 9.6 (s, 1H, NH) cu.edu.eg
IR 8-Amino-1,3-dimethyl-6-(methylthio)-2,4-dioxo-1,2,3,4,8,9-hexahydropyrimido[2,1-f]purine-7-carbonitrile ν (cm⁻¹): 3364, 3274 (2NH), 2225 (CN), 1697, 1639 (2CO) cu.edu.eg
MS 8-Amino-1,3-dimethyl-6-(methylthio)-2,4-dioxo-1,2,3,4,8,9-hexahydropyrimido[2,1-f]purine-7-carbonitrile m/z (%): 317 (M⁺, 100), 300 (10), 284 (10), 231 (20) cu.edu.eg
UV-Vis Hydrazone derivative of an imidazo[2,1-f]theophylline λmax (nm): 267, 461 (in methanol) cu.edu.eg

Chromatographic Methods for Research Applications (e.g., HPLC, GC, LC-MS)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its metabolites or reaction products.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of theophylline and its derivatives. nih.govnih.gov Methods have been developed for the efficient separation of various xanthine (B1682287) compounds using C18 columns with mobile phases typically consisting of phosphate (B84403) buffers mixed with organic solvents like acetonitrile (B52724) and methanol (B129727). cellulosechemtechnol.ro HPLC is used to determine the purity of synthesized compounds and to monitor the progress of chemical reactions. For instance, a highly selective HPLC method was developed for the assay of theophylline and its major metabolites in urine, demonstrating the power of this technique for complex biological samples. researchgate.net

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), offers high sensitivity and selectivity for the analysis of theophylline derivatives. nih.govualberta.ca These methods usually require derivatization to increase the volatility of the compounds but provide excellent separation of interfering xanthines. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique has been used to study the substitution process in palladium complexes containing 8-MTT, providing insights into reaction mechanisms. researchgate.net

Table 2: Example Chromatographic Conditions for Theophylline Derivatives

Technique Column Mobile Phase Detection Application Reference
HPLC Phenomenex C18 (250 mm x 4.6 mm, 5 µm) 0.025 M disodium (B8443419) phosphate (pH 7.2): acetonitrile: methanol (65:15:20 v/v) UV-Vis (190-360 nm) Analysis of new xanthine derivatives cellulosechemtechnol.ro
TLC Silica gel 60 F254 Acetic acid: isopropanol: toluene (B28343) (1:12:6) Densitometry Quantification of theophylline in plasma ualberta.ca
GC Not specified Not specified Not specified Analysis of theophylline in biological fluids (requires derivatization) nih.gov

X-ray Crystallography and Structural Determination of Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids. This technique has been instrumental in authenticating the solid-state structures of several metal complexes containing this compound.

Table 3: Crystallographic Data for a Related 8-MTT Complex Data for cis-[PtCl(8-MTT)(PPh₃)₂] as an example of structural determination.

Parameter Value Reference
Compound cis-[PtCl(8-MTT)(PPh₃)₂] acs.orgnih.gov
Coordination Geometry Square-planar around Pt(II) acs.orgnih.gov
Binding Site N7 atom of the 8-MTT ligand acs.orgnih.gov
Authentication Authenticated by X-ray crystallography acs.orgnih.gov

Electrochemical Characterization in Research Settings

Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox properties of molecules. These techniques have been applied to study ruthenium and theophylline-based compounds. For instance, the cyclic voltammetry of bis-ruthenium complexes with thiopurine ligands showed two one-electron irreversible oxidative responses, corresponding to Ru(II)/Ru(III) transitions. tandfonline.com

Studies on theophylline itself have utilized voltammetric techniques for quantitative determination. At a Nafion/multi-wall carbon nanotube modified glassy carbon electrode, theophylline exhibits a well-defined anodic peak, and the peak potential shows a linear relationship with pH, indicating that proton transfer is involved in the electrode reaction. ias.ac.in Similarly, adsorptive stripping voltammetry at a hanging mercury drop electrode has been used for the trace determination of theophylline. najah.edu While direct electrochemical studies on this compound are less commonly reported, the techniques applied to the parent compound and its other derivatives demonstrate the potential for electrochemical characterization in research. semanticscholar.org

Future Research Directions and Potential Applications

Development of Novel 8-(Methylthio)theophylline Derivatives for Specific Biological Targets

The development of novel derivatives from the this compound core is a significant area for future research. The xanthine (B1682287) scaffold has proven to be a versatile framework for developing ligands for various pharmacological targets. nih.gov By modifying the substituents on the xanthine ring, particularly at the 8-position, researchers can aim to create compounds with enhanced potency and selectivity for specific biological targets. researchgate.net For instance, the introduction of different heterocyclic moieties at the 8-position of xanthine derivatives has led to the identification of potent and selective antagonists for A1 or A2B adenosine (B11128) receptors, which are potential therapeutic targets for Alzheimer's disease and asthma, respectively. nih.gov

Future work could involve the synthesis of a library of this compound analogs with diverse functional groups to explore their structure-activity relationships (SAR). researchgate.net These new derivatives could be screened against a panel of biological targets, including but not limited to adenosine receptors, phosphodiesterases (PDEs), and various enzymes implicated in disease pathways. nih.govnih.gov The goal would be to identify lead compounds with improved pharmacological profiles, such as increased efficacy, reduced side effects, and better pharmacokinetic properties.

Table 1: Potential Modifications for Novel this compound Derivatives and Their Target Applications

Modification Site Example Functional Groups Potential Biological Targets Therapeutic Area
8-thioether chain Alkyl, Aryl, Heteroaryl Adenosine Receptors (A1, A2A, A2B, A3) Neurological disorders, Inflammation, Asthma
N1, N3, N7 positions Alkyl chains, Benzyl groups Phosphodiesterases (PDEs) COPD, Cardiovascular diseases

Exploration of Combination Therapies with Other Pharmacological Agents in Preclinical Models

Investigating the synergistic effects of this compound in combination with other pharmacological agents is a promising avenue for future preclinical research. Theophylline (B1681296) itself is often used in combination with other drugs, such as inhaled corticosteroids, to manage respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govplos.org Combination therapy can offer several advantages, including enhanced therapeutic efficacy, reduced dosages of individual drugs, and potentially minimized side effects.

Future preclinical studies could explore the combination of this compound with various therapeutic agents, depending on its primary pharmacological activity. For example, if a derivative shows anti-inflammatory properties, it could be tested in combination with standard anti-inflammatory drugs. Similarly, if it exhibits bronchodilatory effects, its combination with β2-agonists could be evaluated. nih.gov These studies would typically involve in vitro cell-based assays and in vivo animal models to assess the efficacy and safety of the combination regimens. nih.gov The goal is to identify drug combinations that exhibit synergistic or additive effects, providing a more effective treatment strategy than monotherapy.

Advancements in Synthetic Pathways for Improved Yield and Selectivity

The development of more efficient and selective synthetic routes for this compound and its derivatives is crucial for facilitating further research and potential commercialization. While classical methods for the synthesis of 8-substituted xanthines exist, there is always a need for improvement in terms of reaction yield, purity of the product, and environmental sustainability of the process. nih.govsemanticscholar.org

Future research in this area could focus on the application of modern synthetic methodologies, such as microwave-assisted synthesis, to accelerate reaction times and improve yields. nih.gov The exploration of novel catalysts and reagents could also lead to more selective reactions, reducing the formation of unwanted byproducts and simplifying purification processes. nih.gov For instance, one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, could streamline the production of 8-(alkylthio)xanthine derivatives. nih.gov Ultimately, the development of robust and scalable synthetic pathways is essential for making these compounds readily available for extensive biological evaluation.

Computational Chemistry and In Silico Modeling for Mechanistic Prediction

Computational chemistry and in silico modeling are powerful tools that can significantly accelerate the drug discovery and development process for this compound derivatives. zenodo.org These methods can be used to predict the binding of these compounds to their biological targets, elucidate their mechanism of action at a molecular level, and predict their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). researchgate.netmdpi.com

Future research will likely involve the use of molecular docking studies to simulate the interaction of this compound and its analogs with the active sites of target proteins. mdpi.com This can help in understanding the key structural features required for binding and in designing new derivatives with improved affinity and selectivity. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of the compounds with their biological activity. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can also be used to screen out compounds with unfavorable pharmacokinetic or toxicity profiles early in the development process, saving time and resources. researchgate.net

Role in Advanced Materials Science or Other Non-Therapeutic Biological Systems

While the primary focus of research on xanthine derivatives has been in the therapeutic arena, there is potential for their application in other fields, such as materials science and as probes in non-therapeutic biological systems. The unique heterocyclic structure of the xanthine core could be exploited to create novel materials with interesting electronic or optical properties.

Future exploratory research could investigate the incorporation of this compound or its derivatives into polymers or other materials to modulate their properties. For example, the purine-like structure could potentially interact with biomolecules, leading to the development of new biosensors or drug delivery systems. In non-therapeutic biological research, fluorescently labeled derivatives of this compound could be synthesized and used as molecular probes to study the localization and dynamics of their biological targets within cells. Although this area is largely unexplored for this specific compound, the versatility of the xanthine scaffold suggests that novel applications beyond medicine may be discovered with further investigation.

Q & A

Q. How should researchers integrate fragmented data from diverse studies (e.g., synthetic, pharmacological) into a cohesive structure-activity framework?

  • Methodological Answer : Use systematic reviews with meta-analysis to aggregate data. Tools include:
  • Cheminformatics platforms (e.g., KNIME, RDKit): To correlate substituent effects with bioactivity.
  • Network pharmacology : To map multi-target interactions.
  • FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Methylthio)theophylline
Reactant of Route 2
Reactant of Route 2
8-(Methylthio)theophylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.